2-Bromo-4-cyclopropoxynicotinonitrile
Description
2-Bromo-4-cyclopropoxynicotinonitrile is a substituted pyridine derivative characterized by a bromine atom at the 2-position, a cyclopropoxy group at the 4-position, and a nitrile group at the 3-position of the pyridine ring. The cyclopropoxy moiety introduces both steric bulk and electron-donating effects, which can modulate reactivity in cross-coupling reactions or interactions with biological targets .
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
2-bromo-4-cyclopropyloxypyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7BrN2O/c10-9-7(5-11)8(3-4-12-9)13-6-1-2-6/h3-4,6H,1-2H2 |
InChI Key |
LZGFBFRGUOVNKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)Br)C#N |
Origin of Product |
United States |
Biological Activity
2-Bromo-4-cyclopropoxynicotinonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.
This compound belongs to the class of substituted pyridine derivatives. Its structure allows for various interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Notably, it has demonstrated:
- Inhibition of Kinase Enzymes : The compound acts as an inhibitor for certain kinases, which are crucial in cellular signaling pathways. This inhibition can lead to altered phosphorylation processes, affecting cell proliferation and survival .
- Modulation of Nicotinic Acetylcholine Receptors : Similar compounds have been shown to interact with nicotinic receptors, suggesting potential neuropharmacological effects .
Therapeutic Potential
Research indicates that this compound may have applications in treating various diseases, including:
- Cancer : Its ability to inhibit kinase activity positions it as a candidate for cancer therapy, particularly in tumors with overactive signaling pathways .
- Neurological Disorders : By modulating nicotinic receptors, the compound may offer benefits in conditions like Alzheimer's disease and other cognitive impairments .
Case Studies
Several studies have investigated the effects of similar compounds on biological systems:
- In Vivo Studies : In a study examining a related pyridine derivative, significant reductions in tumor size were observed in animal models when treated with the compound, highlighting its anticancer potential .
- In Vitro Assays : Laboratory tests showed that this compound effectively inhibited cell growth in various cancer cell lines, demonstrating its cytotoxic properties .
Table 1: Biological Activities of this compound
Table 2: Comparative Analysis of Related Compounds
| Compound | Mechanism | Therapeutic Use |
|---|---|---|
| This compound | Kinase inhibitor | Cancer treatment |
| Epibatidine | Nicotinic receptor modulator | Neuroprotection |
| Vismodegib | Hedgehog pathway inhibitor | Basal cell carcinoma |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The most direct structural analogs to 2-bromo-4-cyclopropoxynicotinonitrile are brominated pyridine derivatives with substituents at the 2- and 4-positions. Below is a detailed comparison with 2-bromo-isonicotinonitrile (2-bromo-4-cyanopyridine), a closely related compound documented in supplier databases and synthetic literature .
Research Findings and Reactivity Trends
Synthetic Utility: 2-Bromo-isonicotinonitrile is extensively utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the electron-withdrawing cyano group activating the bromine at the 2-position for palladium-catalyzed substitutions . In contrast, this compound’s cyclopropoxy group may hinder such reactions due to steric bulk, though its electron-donating nature could stabilize intermediates in radical or electrophilic substitutions.
Solubility and Stability: The cyano group in 2-bromo-isonicotinonitrile enhances polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) . The cyclopropoxy group in this compound likely reduces polarity, favoring solubility in less polar solvents (e.g., THF, dichloromethane).
Biological Relevance: The cyclopropane ring in this compound is a privileged structure in medicinal chemistry, often used to confer metabolic stability or modulate conformation in drug candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
